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Compound of Interest

Compound Name: BTT-266

L  Get Quote

Cat. No.: B15618137

Disclaimer: The compound "BTT-266" was not identified in a review of available scientific
literature. The following information is provided for the compounds AT-2266 and TAS266, which
are potential typographical variations of the requested substance and have been characterized
in preclinical animal studies.

AT-2266: A Pyridonecarboxylic Acid Derivative

AT-2266 is a pyridonecarboxylic acid derivative with antibacterial properties. The following data
summarizes its pharmacokinetic profile in rats and mice and provides a general protocol for its
administration.

Quantitative Data Summary

Table 1: Single-Dose Pharmacokinetics of AT-2266 in Mice

Parameter Value

Dose 50 mg/kg

Route of Administration Oral

Mean Peak Plasma Level (Cmax) 2.39 pg/mL

Elimination Half-Life (t1/2) 2.24 hours

24-hour Urinary Recovery 56.6%

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15618137?utm_src=pdf-interest
https://www.benchchem.com/product/b15618137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Table 2: Single-Dose Pharmacokinetics of AT-2266 in Rats

Parameter Value
Dose 50 mg/kg
Route of Administration Oral

Mean Peak Plasma Level (Cmax) 1.63 pg/mL
Elimination Half-Life (t1/2) 2.81 hours
24-hour Urinary Recovery 40.5%
24-hour Biliary Recovery 2.47%
24-hour Fecal Recovery 52.7%

Table 3: Peak Tissue Distribution of AT-2266 in Rats Following a Single 50 mg/kg Oral Dose

Tissue Mean Peak Level (pg/mL or g)
Plasma 2.47
Lung 4.60
Muscle 5.35
Kidney 33.9

Experimental Protocols

Protocol 1: Single-Dose Oral Administration of AT-2266 in Rats or Mice

1. Objective: To assess the pharmacokinetic profile of a single oral dose of AT-2266 in rats or
mice.

2. Materials:

o AT-2266

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)

Oral gavage needles (size appropriate for the animal)

Syringes

Animal balance

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Centrifuge

Analytical equipment for quantifying AT-2266 in plasma and tissues (e.g., HPLC)
. Animal Models:

Species: Sprague-Dawley rats or CD-1 mice

Age and weight to be consistent across study groups.

Animals should be fasted overnight prior to dosing, with water available ad libitum.
. Dosing Procedure:

Prepare a homogenous suspension of AT-2266 in the chosen vehicle at the desired
concentration.

Weigh each animal to determine the precise volume of the suspension to be administered.

Administer a single oral dose of 50 mg/kg of AT-2266 using an appropriately sized gavage
needle.

. Sample Collection:

Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-
dose) via an appropriate method (e.qg., tail vein, retro-orbital sinus).

Process blood samples to separate plasma and store at -80°C until analysis.
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» For tissue distribution studies, euthanize animals at selected time points and harvest tissues
of interest. Tissues should be rinsed, blotted dry, weighed, and stored at -80°C until analysis.

6. Analysis:

o Determine the concentration of AT-2266 in plasma and tissue homogenates using a validated
analytical method.

o Calculate pharmacokinetic parameters (Cmax, t1/2, etc.) from the plasma concentration-time
data.

Mechanism of Action and Signaling Pathway

AT-2266 is a quinolone-like compound and is proposed to act as a DNA gyrase inhibitor. DNA
gyrase is a type Il topoisomerase essential for bacterial DNA replication, transcription, and
repair. By inhibiting this enzyme, AT-2266 prevents the relaxation of supercoiled DNA, leading
to the disruption of these critical cellular processes and ultimately bacterial cell death.
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Proposed mechanism of action for AT-2266.

TAS266: A Tetravalent Agonistic Nanobody

TAS266 is a novel agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5).
Preclinical studies have demonstrated its potential as an anti-neoplastic agent.

Compound Summary
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Table 4: Overview of TAS266

Property Description
Compound Type Tetravalent Nanobody®
Target Death Receptor 5 (DR5)

) ) Agonist; induces apoptosis in DR5-expressing
Mechanism of Action I
cells.

o Investigated in multiple human tumor xenograft
Preclinical Models
models.

Specific dosage and administration protocols for

rats and mice were not detailed in the reviewed
Note on Rat/Mouse Dosage ] o ]

literature abstracts. Preclinical safety studies

were noted in cynomolgus monkeys.

Mechanism of Action and Signaling Pathway

TAS266 is a potent DR5 agonist.[1][2][3][4] Its tetravalent structure allows for efficient clustering
of DRS5 receptors on the surface of tumor cells. This clustering initiates the formation of the
Death-Inducing Signaling Complex (DISC), which in turn activates a caspase cascade, leading
to programmed cell death (apoptosis).[1][2]
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Signaling pathway of TAS266-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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